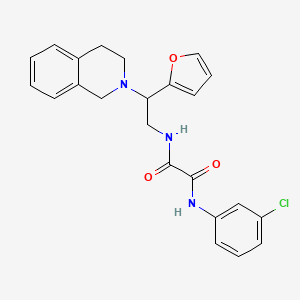
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a highly specialized chemical used in various fields of scientific research. This molecule, with its complex structure, incorporates features from several chemical families, making it particularly versatile and effective in its applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate typically involves multiple steps:
Preparation of Intermediates: The first step involves preparing the key intermediates. For instance, 3,5-dimethoxybenzyl alcohol can be converted to its bromide derivative using HBr in acetic acid.
Formation of Piperidine Derivative: This intermediate is then reacted with piperidine to form 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine under basic conditions.
Acetylation Step: The piperidine derivative is acetylated with N-(4-methylthiazol-2-yl)acetyl chloride in the presence of a base like triethylamine.
Oxalate Formation: The final step involves treating the resulting compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves using high-efficiency reactors, purification systems like recrystallization and chromatography, and continuous monitoring of reaction conditions to avoid by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Under oxidative conditions, the dimethoxybenzyl group can undergo demethylation, forming hydroxy derivatives.
Reduction: The thiazole ring is stable under most reducing conditions, though extreme conditions may reduce the ring.
Substitution: The piperidine nitrogen can undergo various substitution reactions, potentially forming quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 in inert solvents like THF.
Substitution: Alkyl halides or sulfonates under nucleophilic conditions.
Major Products
Oxidation: Formation of hydroxy derivatives or quinones.
Reduction: Reduced piperidine derivatives.
Substitution: Quaternary ammonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its diverse functional groups allow for various chemical modifications.
Biology
In biological research, it is often employed as a ligand in receptor studies. Its unique structure allows it to interact specifically with certain biological targets.
Medicine
Medically, it serves as a prototype for developing new pharmacological agents. Its ability to interact with multiple biological targets makes it valuable in drug discovery.
Industry
In the industrial sector, this compound finds use in the synthesis of specialty chemicals, intermediates for pharmaceuticals, and advanced materials.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Binding to Receptors: It interacts with specific receptors on cell surfaces, altering cell signaling pathways.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Molecular Pathways: It affects pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as:
2-(4-(((3,5-Dichlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
2-(4-(((3,5-Dimethylbenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Our compound stands out due to the presence of the dimethoxybenzyl group, which enhances its reactivity and specificity in biological systems.
Each similar compound has distinct properties, but the dimethoxy group offers unique reactivity and interaction potential, making it a preferred choice in certain applications.
Propriétés
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S.C2H2O4/c1-15-14-29-21(22-15)23-20(25)11-24-6-4-16(5-7-24)12-28-13-17-8-18(26-2)10-19(9-17)27-3;3-1(4)2(5)6/h8-10,14,16H,4-7,11-13H2,1-3H3,(H,22,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGIONJQCHHQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2568690.png)
![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)
![2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2568695.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)

![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)

![N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide](/img/structure/B2568705.png)
![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)
